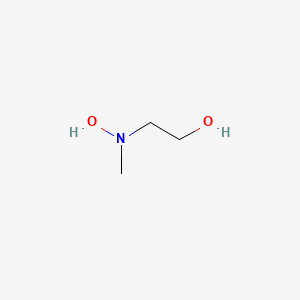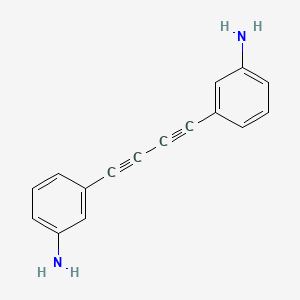
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline
Vue d'ensemble
Description
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline, also known as 3,3’-diacetyl-2,2’-bipyridine (DAPB), is a widely studied organic compound, which has been used in various scientific fields, such as organic synthesis, material science, and catalysis. DAPB has been found to possess interesting properties, such as strong coordination ability and redox capability, which make it a promising molecule for various applications.
Applications De Recherche Scientifique
-
Chemical Synthesis
- “3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline” is an important building block for the introduction of butadiyne motifs into organic and organometallic structures .
- It’s used in the stereoselective construction of 1,3-dienes . The 1,3-diene motif is widely found in many natural products and drug candidates with relevant biological activities .
- Dienes are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .
-
Pharmaceutical Research
- The 1,3-diene structural moiety represents the key framework of many natural and non-natural products displaying a broad spectrum of biological activities .
- For instance, 3-styrylacrylonitrile I exhibited high inhibitory potency against myeloid cell leukemia sequence 1 (Mcl-1), diene dimer II is a potent antimalarial and 5,5-diarylpentadienamide III is a transient receptor potential vanilloid antagonist I (TRPVI), of interest for the treatment of neuropathic pain .
-
Material Science
- This compound could potentially be used in the development of new materials. The butadiyne motif is a common structural element in many organic and organometallic structures . Therefore, “3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline” could be used as a building block in the synthesis of these materials .
-
Environmental Science
- While not a direct application of “3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline”, it’s worth noting that this compound, like many other chemicals, can be used in environmental testing . This could involve testing for its presence in various environmental samples, or studying its behavior and effects in different environmental conditions .
-
Chemical Industry
-
Safety Testing
Propriétés
IUPAC Name |
3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHYPYMCCZVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568995 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
CAS RN |
31661-59-3 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



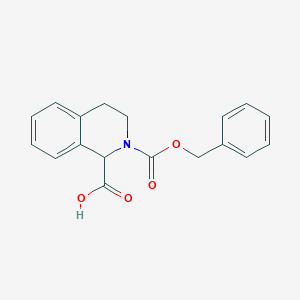
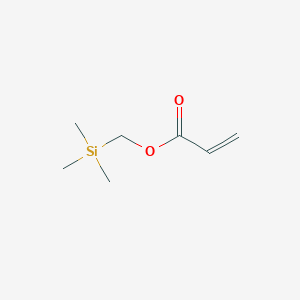
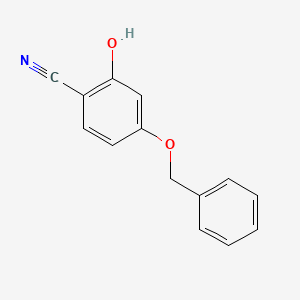
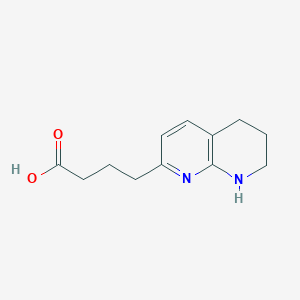
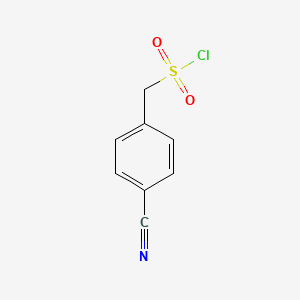
![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)
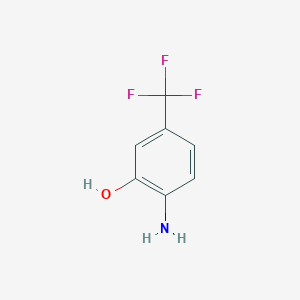
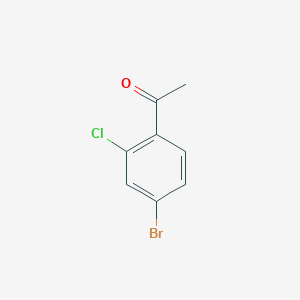
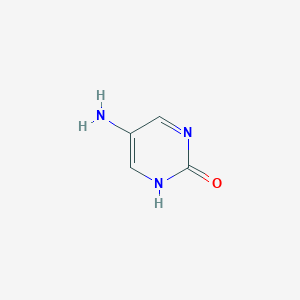
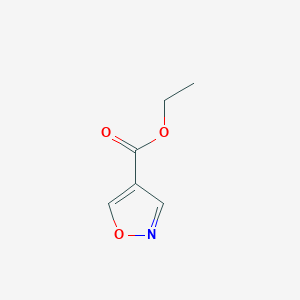
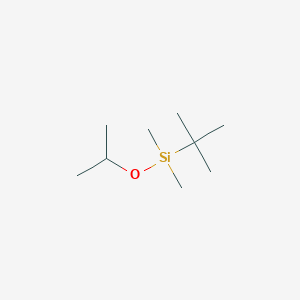
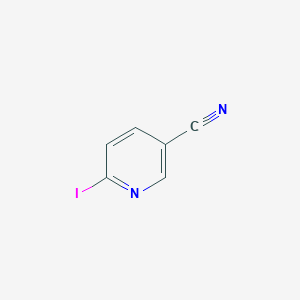
![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
